N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide
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Overview
Description
The compound “N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide” is a complex organic molecule that contains a benzothiazole ring, which is a type of heterocyclic compound . The benzothiazole ring is attached to an acetamide group at the 6-position and a benzamide group at the 2-position . The benzamide group is further substituted with an ethylsulfonyl group at the 4-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, an acetamide group, and a benzamide group substituted with an ethylsulfonyl group . These functional groups could potentially participate in various chemical reactions.Chemical Reactions Analysis
Benzothiazole derivatives have been shown to participate in a variety of chemical reactions . For example, they can undergo carboarylation reactions when exposed to certain catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of the benzothiazole ring could potentially make the compound aromatic and relatively stable .Scientific Research Applications
Antioxidant and Antimicrobial Applications
Benzothiazole derivatives have been widely explored for their antioxidant properties. These compounds can undergo specific reactions, including coupling and oxidation without coupling, which contribute to their total antioxidant capacity. The specific reactions and products of benzothiazole derivatives, such as coupling adducts with radical species, highlight their potential in antioxidant applications. However, the specific application of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide in antioxidant assays would require further elucidation to understand its efficacy and specific reaction pathways (Ilyasov et al., 2020).
Additionally, benzothiazole derivatives exhibit antimicrobial properties, with several studies highlighting their efficacy against a range of bacterial and fungal pathogens. The structural modifications of the benzothiazole moiety have been linked to enhanced antimicrobial activities, suggesting that this compound could potentially serve as a framework for the development of new antimicrobial agents. The synthesis and application of benzothiazole derivatives as antimicrobial agents reflect the ongoing need for novel compounds to combat drug-resistant pathogens (Elamin et al., 2020).
Applications in Enzymatic Remediation
The role of benzothiazole derivatives in enzymatic remediation of pollutants has been explored, with studies demonstrating the efficacy of these compounds in enhancing the degradation of recalcitrant organic pollutants. The interaction between benzothiazole derivatives and redox mediators in enzymatic systems can significantly improve the efficiency of pollutant degradation. This suggests a potential application of this compound in environmental remediation, particularly in enhancing the enzymatic degradation of pollutants in wastewater (Husain & Husain, 2007).
Future Directions
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-3-27(24,25)14-7-4-12(5-8-14)17(23)21-18-20-15-9-6-13(19-11(2)22)10-16(15)26-18/h4-10H,3H2,1-2H3,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXHGDAQGSLXLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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